
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- is a synthetic organic compound known for its complex structure and potential applications in various scientific fields
Méthodes De Préparation
The synthesis of 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorophenyl group.
Nitration: The incorporation of a nitro group into the furan ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- involves its interaction with molecular targets and pathways. For example, its nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorophenyl and dibromo groups may also contribute to its overall activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- can be compared with similar compounds such as:
1-Propanone, 2,3-dibromo-3-(4-methylphenyl)-1-(5-nitro-2-furanyl)-: Differing by the presence of a methyl group instead of a chlorine atom.
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-amino-2-furanyl)-: Differing by the presence of an amino group instead of a nitro group.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity.
Propriétés
| 90251-77-7 | |
Formule moléculaire |
C13H8Br2ClNO4 |
Poids moléculaire |
437.47 g/mol |
Nom IUPAC |
2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br2ClNO4/c14-11(7-1-3-8(16)4-2-7)12(15)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H |
Clé InChI |
SCPVKHUTGFKSOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/no-structure.png)
![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
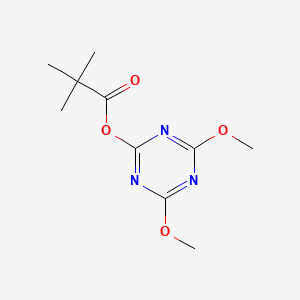

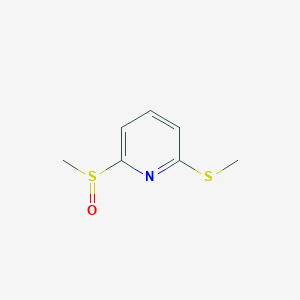
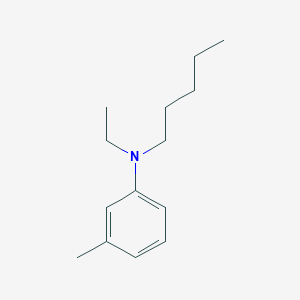
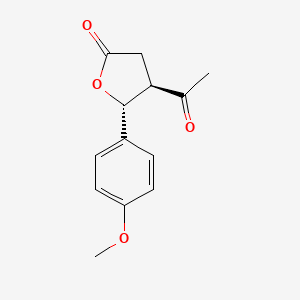
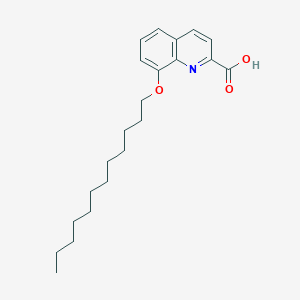
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)

